
(R)-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid is an organic compound that features both carboxyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a sulfonylating agent. One common method includes the use of carboxylic acids, a reductant, a sulfur dioxide surrogate, and an electrophilic fluorination reagent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for instance, have been employed to achieve sustainable synthesis of various organic compounds . These methods allow for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The carboxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfamoyl chloride for sulfonamidation and sulfonation , and various oxidizing agents for oxidation reactions. Reaction conditions often involve the use of photocatalysts and controlled light exposure to activate the desired transformations.
Major Products Formed
The major products formed from these reactions include alkyl sulfonates, sulfonamides, and other derivatives that retain the core structure of the original compound .
Applications De Recherche Scientifique
®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The carboxyl and sulfonyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)butanoic acid
- ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)pentanoic acid
Uniqueness
What sets ®-2-((carboxymethyl)amino)-3-((carboxymethyl)sulfonyl)propanoic acid apart from similar compounds is its specific combination of carboxyl and sulfonyl groups, which confer unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C7H11NO8S |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
(2R)-2-(carboxymethylamino)-3-(carboxymethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C7H11NO8S/c9-5(10)1-8-4(7(13)14)2-17(15,16)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clé InChI |
SQTBLRKDHYWCPK-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
SMILES canonique |
C(C(C(=O)O)NCC(=O)O)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


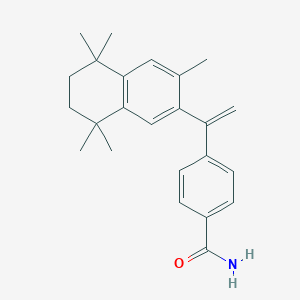
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
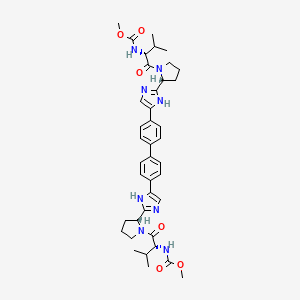


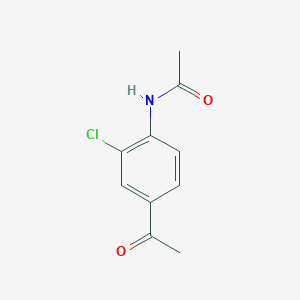
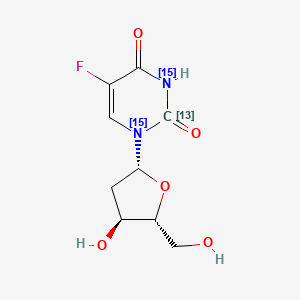
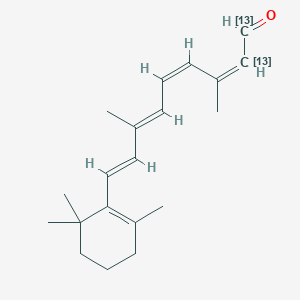
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
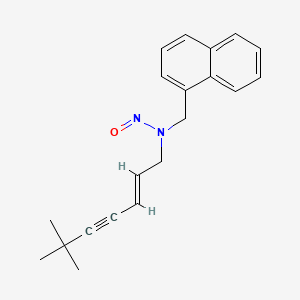
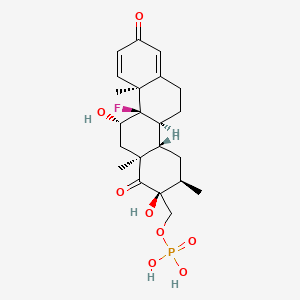
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
